Imidazo[1,5-a]pyridin-5-amine
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Overview
Description
Imidazo[1,5-a]pyridin-5-amine is a heterocyclic compound that has garnered significant attention due to its unique chemical structure and versatile applications. This compound belongs to the imidazo[1,5-a]pyridine family, which is known for its luminescent properties and biological activities . The imidazo[1,5-a]pyridine nucleus is a fused bicyclic system that combines an imidazole ring with a pyridine ring, making it a valuable scaffold in various fields, including materials science, pharmaceuticals, and optoelectronics .
Mechanism of Action
Target of Action
Imidazo[1,5-a]pyridin-5-amine is a significant structural component of a large number of agrochemicals and pharmaceuticals . .
Mode of Action
It’s known that the compound has unique chemical structure and versatility, which might contribute to its interaction with its targets .
Biochemical Pathways
It’s known that the compound has biological properties , which suggests that it may interact with various biochemical pathways.
Result of Action
It’s known that the compound has biological properties , which suggests that it may have various effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Imidazo[1,5-a]pyridin-5-amine is involved in a variety of biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
This compound has shown potential effects on various types of cells and cellular processes . It has been found to have anticancer activity, particularly against breast cancer cells . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of imidazo[1,5-a]pyridin-5-amine involves several methodologies, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods allow for the construction of the imidazo[1,5-a]pyridine core from readily available starting materials. For instance, cyclocondensation reactions typically involve the reaction of 2-aminopyridine with α-haloketones under basic conditions . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability .
Chemical Reactions Analysis
Imidazo[1,5-a]pyridin-5-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux . Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted imidazo[1,5-a]pyridines with various functional groups .
Scientific Research Applications
Imidazo[1,5-a]pyridin-5-amine has a wide range of scientific research applications:
Comparison with Similar Compounds
Imidazo[1,5-a]pyridin-5-amine can be compared with other similar compounds such as imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine . While all these compounds share a fused bicyclic structure, this compound is unique due to its specific ring fusion and the position of the amino group . This uniqueness contributes to its distinct chemical and biological properties .
Similar compounds include:
Imidazo[1,2-a]pyridine: Known for its antituberculosis activity.
Imidazo[4,5-b]pyridine: Used in the development of various pharmaceuticals.
Properties
IUPAC Name |
imidazo[1,5-a]pyridin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-7-3-1-2-6-4-9-5-10(6)7/h1-5H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSATNYMMQZPGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN2C(=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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